molecular formula C9H7NO2S B13705902 3-(3-Thienyl)-1H-pyrrole-2-carboxylic Acid

3-(3-Thienyl)-1H-pyrrole-2-carboxylic Acid

Katalognummer: B13705902
Molekulargewicht: 193.22 g/mol
InChI-Schlüssel: HYGNOGUOYOLUEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD31735623 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD31735623 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of MFCD31735623 is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The industrial process also incorporates stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD31735623 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD31735623 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired transformation while minimizing side reactions.

Major Products: The major products formed from the reactions of MFCD31735623 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

MFCD31735623 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD31735623 is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, the compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of MFCD31735623 involves its interaction with specific molecular targets, leading to a cascade of biochemical events. These interactions can modulate various pathways, resulting in the compound’s observed effects. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to MFCD31735623 include those with analogous structures and reactivity profiles. These compounds often share similar properties but may differ in their specific applications and effectiveness.

Uniqueness: What sets MFCD31735623 apart from similar compounds is its unique combination of stability, reactivity, and versatility. This makes it a valuable tool in various scientific disciplines and a subject of ongoing research.

Conclusion

MFCD31735623 is a versatile and valuable compound with a wide range of applications in scientific research and industry

Eigenschaften

Molekularformel

C9H7NO2S

Molekulargewicht

193.22 g/mol

IUPAC-Name

3-thiophen-3-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H7NO2S/c11-9(12)8-7(1-3-10-8)6-2-4-13-5-6/h1-5,10H,(H,11,12)

InChI-Schlüssel

HYGNOGUOYOLUEQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC(=C1C2=CSC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.